

# Evobrutinib treatment discontinuation criteria

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## Compound Focus: Evobrutinib

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## Efficacy & Safety Data from Phase III Trials

The tables below summarize the core efficacy and safety results from the EVOLUTION RMS 1 and 2 Phase III trials, which compared **evobrutinib** (45 mg twice daily) with teriflunomide (14 mg once daily) in patients with relapsing multiple sclerosis [1].

**Table 1: Primary and Secondary Efficacy Endpoints (Pooled Analysis)**

Endpoint	Evobrutinib Result	Teriflunomide Result	Outcome
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| **Annualized Relapse Rate (ARR)** - Primary Endpoint | EvolutionRMS 1: 0.15 EvolutionRMS 2: 0.11 | EvolutionRMS 1: 0.14 EvolutionRMS 2: 0.11 | No significant difference [1] [2] | | **12-week Confirmed Disability Progression (CDP)** | 11.9% | 13.0% | No significant difference [1] | | **24-week Confirmed Disability Progression (CDP)** | 7.7% | 7.1% | No significant difference [1] | | **24-week Confirmed Disability Improvement (CDI)** | 9.1% | 10.7% | No significant difference [1] | | **Mean Number of Gd+ Lesions** | 0.5 (in both trials) | 0.35 & 0.31 | Higher with **evobrutinib** (not statistically significant) [1] |

**Table 2: Key Safety Endpoints**

Safety Parameter	Evobrutinib Group	Teriflunomide Group
Serious Adverse Events	7.5%	5.6% [1]
Adverse Events Leading to Discontinuation	12.0%	10.6% [1]
Cases meeting Hy's Law criteria (suggestive of drug-induced liver injury)	3 cases (1 with hepatitis C)	1 case [1]
Liver Enzyme Elevations	Asymptomatic; enzymes normalized after drug discontinuation [3] [4]	

## Troubleshooting Guide & FAQs for Researchers

Here are some anticipated technical questions and guidance based on the clinical trial results.

### Q1: What were the primary efficacy criteria that evobrutinib failed to meet?

- A:** The primary endpoint for the Phase III EVOLUTION program was the **Annualized Relapse Rate (ARR)**. The trials concluded that **evobrutinib** was not superior to the active comparator, teriflunomide, in reducing the ARR over the study period. The values for both drugs were nearly identical, leading to the determination that the trials did not meet their primary objective [1] [2].

### Q2: What specific safety signals triggered regulatory action and contributed to the program's discontinuation?

- A:** The key safety signal was **elevations in liver enzymes** indicative of drug-induced liver injury. This led to a **partial clinical hold** by the U.S. FDA in April 2023, pausing the enrollment of new U.S. patients with less than 70 days of exposure [3] [4]. Although the affected patients were asymptomatic and their liver enzymes normalized after stopping the drug, the less favorable safety profile compared to teriflunomide was a critical factor in the overall risk-benefit assessment [1].

### Q3: Is the issue of liver toxicity unique to evobrutinib among BTK inhibitors?

- A:** No, liver toxicity has been observed across several BTK inhibitors in development for MS. The FDA has also placed clinical holds on other BTK inhibitors, including **tolebrutinib** (Sanofi) and

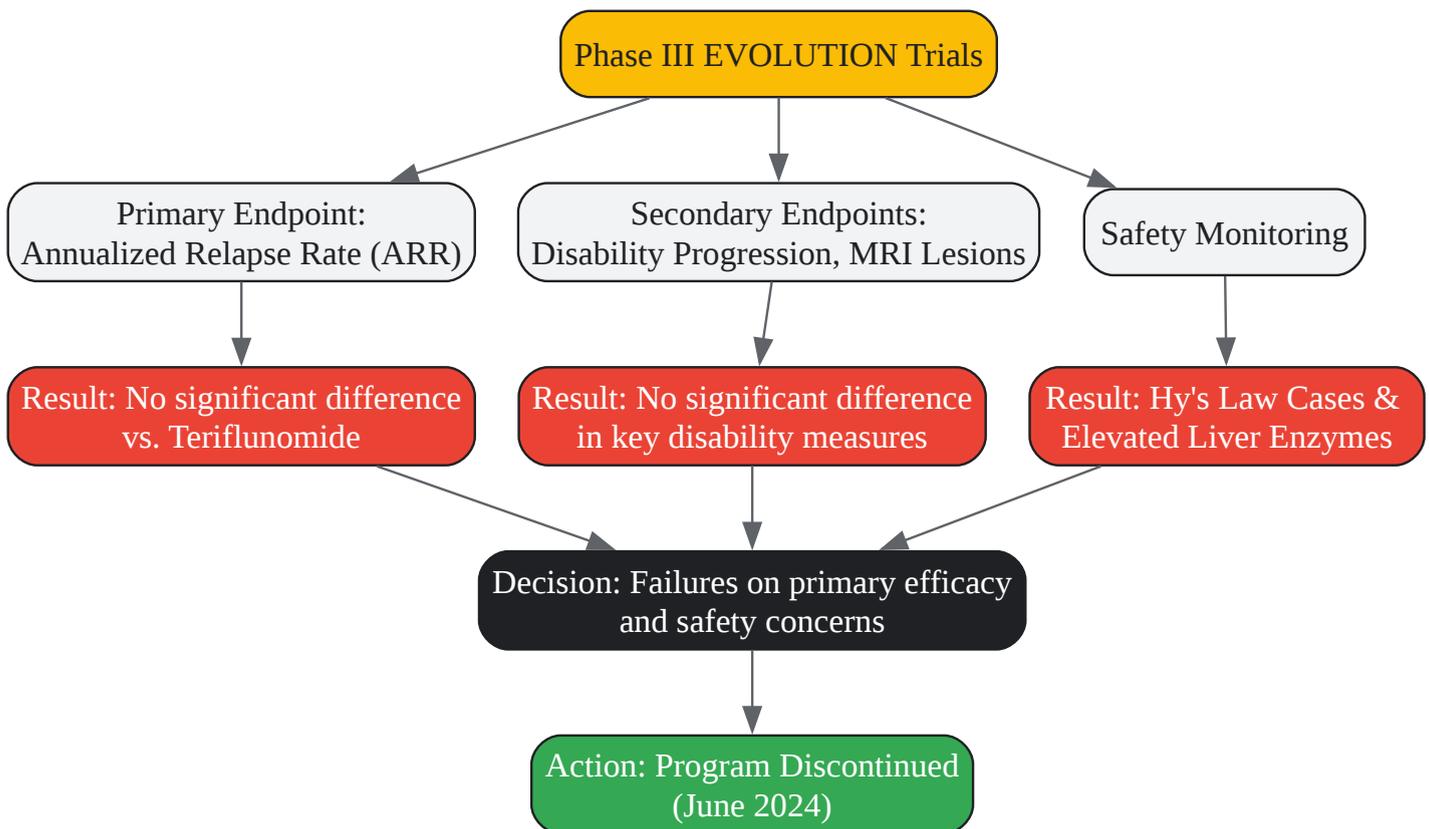
**orelabrutinib** (Biogen/InnoCare), for similar reasons [5] [4]. This suggests a potential class-wide safety consideration that requires careful monitoring.

#### Q4: Did **evobrutinib** show any efficacy in earlier trials?

- **A:** Yes, in a Phase II trial and its open-label extension, **evobrutinib** (75 mg twice daily) demonstrated a sustained low ARR and a manageable safety profile over 192 weeks [6]. The failure to separate from teriflunomide in the larger Phase III trials may be related to differences in trial design, patient population, or the emergence of reduced efficacy over the long term, a phenomenon noted with some BTK inhibitors [5].

## Experimental Pathway & Decision Logic

The following diagram outlines the key experimental findings and the logical pathway that led to the discontinuation of **evobrutinib**'s development for MS.



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